

Application Notes and Protocols: Bismuth Nitrate in Michael Addition Reactions

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Compound of Interest

Compound Name: *Bismuth nitrate*

Cat. No.: *B081892*

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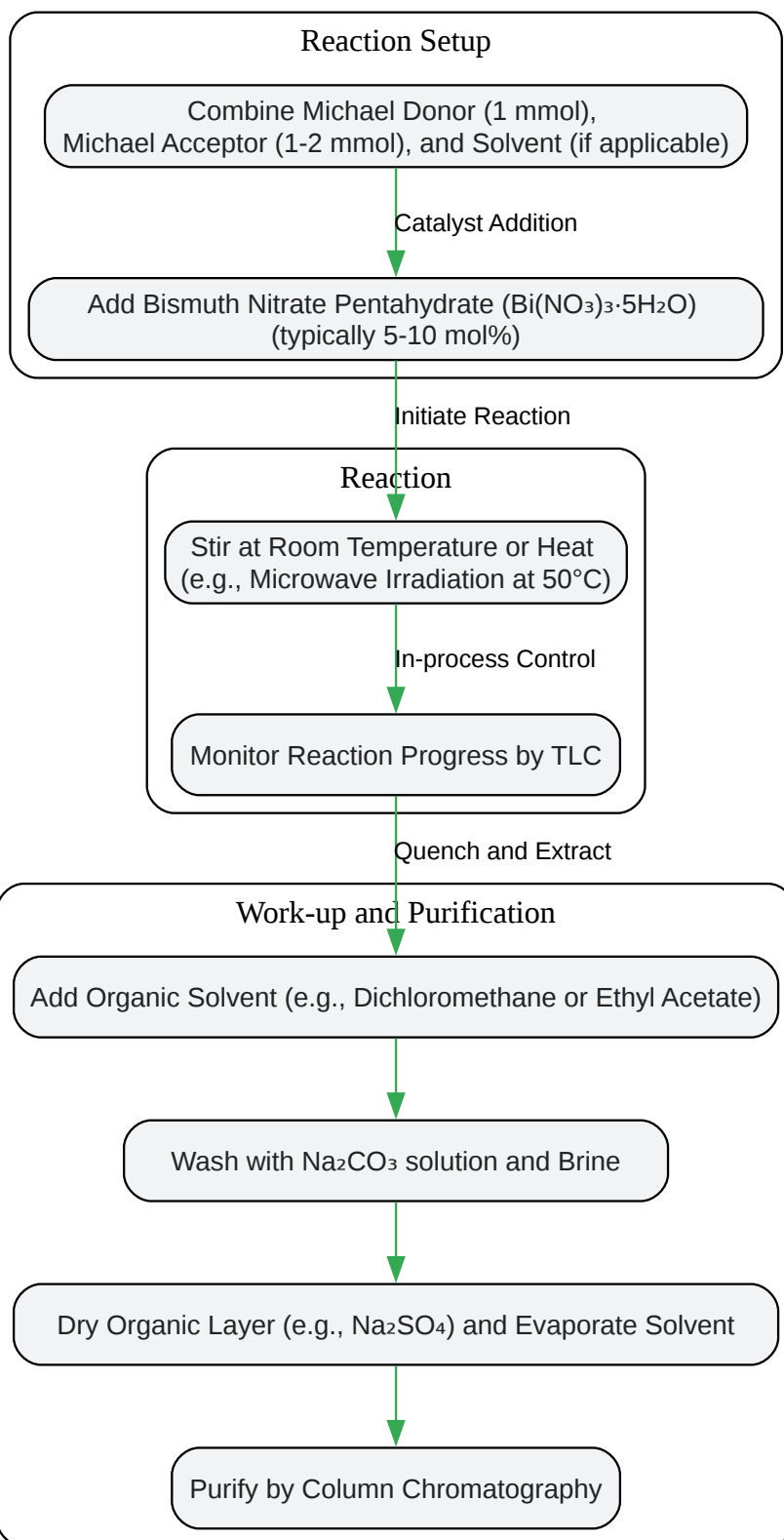
For Researchers, Scientists, and Drug Development Professionals

Introduction

The Michael addition, or conjugate addition, reaction is a cornerstone in synthetic organic chemistry for the formation of carbon-carbon and carbon-heteroatom bonds. The development of efficient and environmentally benign catalysts for this transformation is a significant area of research. Bismuth(III) nitrate pentahydrate ($\text{Bi}(\text{NO}_3)_3 \cdot 5\text{H}_2\text{O}$) has emerged as a versatile, inexpensive, and eco-friendly catalyst for a wide range of Michael addition reactions. Its key advantages include high yields, mild reaction conditions (often at room temperature), tolerance to moisture and oxygen, and simple experimental procedures.^[1] This document provides detailed experimental protocols and quantitative data for the use of **bismuth nitrate** in the Michael addition of various nucleophiles to α,β -unsaturated compounds, which is highly relevant for the synthesis of diverse organic molecules, including pharmaceutical intermediates.

Mechanism and Workflow

While the precise promoting role of **bismuth nitrate** in these reactions is not fully understood, it is believed to act as a Lewis acid, activating the α,β -unsaturated acceptor towards nucleophilic attack. The general workflow for a **bismuth nitrate**-catalyzed Michael addition is straightforward and adaptable to a variety of substrates.



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Caption: General experimental workflow for **bismuth nitrate**-catalyzed Michael addition reactions.

Experimental Protocols

Protocol 1: Aza-Michael Addition of Amines to α,β -Unsaturated Ketones

This protocol is adapted from a microwave-assisted synthesis of substituted amino β -lactams. [2]

Materials:

- Amino β -lactam (1 mmol)
- α,β -Unsaturated ketone (e.g., Methyl vinyl ketone) (2 mmol)
- **Bismuth nitrate** pentahydrate ($\text{Bi}(\text{NO}_3)_3 \cdot 5\text{H}_2\text{O}$) (10 mol%)
- Tetrahydrofuran (THF), moist (0.2 mL)
- Dichloromethane
- 10% Sodium carbonate (Na_2CO_3) solution
- Brine
- Anhydrous sodium sulfate (Na_2SO_4)
- Silica gel for column chromatography
- Ethyl acetate and n-hexane (for elution)

Procedure:

- In a microwave-safe vial, combine the amino β -lactam (1 mmol) and the α,β -unsaturated ketone (2 mmol) in moist THF (0.2 mL).
- Add **bismuth nitrate** pentahydrate (10 mol%).

- Seal the vial and place it in an automated microwave reactor. Irradiate the mixture at 50°C for 3-5 minutes.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, add dichloromethane to the reaction mixture.
- Wash the organic layer with 10% Na₂CO₃ solution (2 mL) followed by brine (2 mL).
- Dry the organic layer over anhydrous sodium sulfate and filter.
- Evaporate the solvent under reduced pressure.
- Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and n-hexane (e.g., 30:70) as the eluent to obtain the desired product.

Protocol 2: Michael Addition of Indoles to α,β -Unsaturated Ketones in Water

This protocol describes an environmentally friendly Michael addition of indoles to enones using water as the solvent.^[3]

Materials:

- Indole (1 mmol)
- α,β -Unsaturated ketone (e.g., Methyl vinyl ketone) (1 mmol)
- **Bismuth nitrate** pentahydrate (Bi(NO₃)₃·5H₂O) (5 mg)
- Water (1 mL)
- Ethyl acetate
- Brine
- Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

- In a round-bottom flask, suspend indole (1 mmol), the α,β -unsaturated ketone (1 mmol), and **bismuth nitrate** pentahydrate (5 mg) in water (1 mL).
- Stir the mixture vigorously at room temperature for 2 hours.
- Monitor the reaction progress by TLC.
- After completion, extract the reaction mixture with ethyl acetate.
- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
- Evaporate the solvent under reduced pressure to yield the crude product.
- If necessary, purify the product by column chromatography.

Quantitative Data

The following tables summarize the reported yields for various **bismuth nitrate**-catalyzed Michael addition reactions.

Table 1: Aza-Michael Addition of 3-Amino β -Lactams to Methyl Vinyl Ketone[2]

Entry	3-Amino β -Lactam Substituent	Time (min)	Yield (%)
1	N-phenyl	5	80
2	N-(p-methoxyphenyl)	3	90
3	N-benzyl	4	85
4	N-allyl	5	82
5	N-cinnamyl	4	88

Table 2: Michael Addition of Indoles to α,β -Unsaturated Ketones in Water[3]

Entry	Indole	Enone	Time (h)	Yield (%)
1	Indole	Methyl vinyl ketone	2	90
2	Indole	Ethyl vinyl ketone	2.5	88
3	Indole	Phenyl styryl ketone (Chalcone)	3	85
4	2-Methylindole	Methyl vinyl ketone	2	92
5	5-Methoxyindole	Methyl vinyl ketone	2.5	85

Table 3: Versatile Michael Additions Catalyzed by **Bismuth Nitrate** at Room Temperature^[1]

Entry	Nucleophile (Michael Donor)	Acceptor	Solvent	Yield (%)
1	Aniline	Methyl acrylate	Neat	High
2	Imidazole	2-Cyclohexen-1-one	Neat	High
3	Thiophenol	Methyl vinyl ketone	Neat	High
4	Indole	2-Cyclopenten-1-one	Neat	High
5	Ethyl carbamate	Ethyl acrylate	Neat	High

Note: The original publication states "high-yielding" without specifying exact percentages in the abstract.^[1]

Conclusion

Bismuth nitrate is a highly effective and versatile catalyst for Michael addition reactions. The protocols outlined in this document demonstrate the simplicity and efficiency of this methodology for the synthesis of β -functionalized carbonyl compounds. The mild reaction conditions, high yields, and use of an environmentally benign catalyst make this a valuable tool for researchers in organic synthesis and drug development. Further exploration of the substrate scope and optimization of reaction conditions for specific applications is encouraged.

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